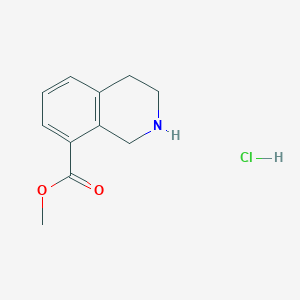

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

描述

Chemical Classification and Structural Characteristics

This compound belongs to the heterocyclic compound class, specifically categorized as a tetrahydroisoquinoline derivative. The compound exhibits the molecular formula C₁₁H₁₄ClNO₂ with a molecular weight of 227.69 grams per mole. The structural architecture encompasses a partially saturated isoquinoline ring system where the 1,2,3,4-positions are hydrogenated, creating a characteristic tetrahydroisoquinoline core. The carboxylate group positioned at the 8-position provides additional functionality through its ester linkage to a methyl group.

The International Union of Pure and Applied Chemistry name for this compound is methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate combined with hydrochloride. The InChI key COQHHVHUWVSLQP-UHFFFAOYSA-N provides a unique digital identifier for this structure. The three-dimensional molecular arrangement can be represented through various computational models, with the tetrahydroisoquinoline ring adopting a characteristic chair-like conformation that influences its chemical reactivity patterns.

The parent compound, methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate, carries the molecular formula C₁₁H₁₃NO₂ with a molecular weight of 191.226 grams per mole. The hydrochloride salt formation involves the protonation of the secondary amine nitrogen within the tetrahydroisoquinoline ring, resulting in enhanced water solubility and crystalline stability. The chemical structure demonstrates significant polarizability with a calculated partition coefficient value of 1.38, indicating moderate lipophilicity characteristics.

Structural analysis reveals that the compound contains 16 heavy atoms contributing to its molecular complexity. The carboxylate functional group at position 8 creates an electron-withdrawing effect that influences the electronic distribution throughout the aromatic system. This positioning is particularly significant as it affects both the chemical reactivity and potential biological activity of the molecule. The hydrochloride salt formation creates ionic interactions that significantly alter the compound's physical properties compared to its neutral form.

Historical Context in Tetrahydroisoquinoline Research

The development of tetrahydroisoquinoline chemistry traces back to fundamental research on isoquinoline derivatives, with the first isolation of isoquinoline from coal tar occurring in 1885 by Hoogewerf and van Dorp. This pioneering work established the foundation for subsequent investigations into reduced isoquinoline systems. The tetrahydroisoquinoline scaffold gained prominence through its identification as a key structural component in various natural products and bioactive compounds.

Tetrahydroisoquinoline research experienced significant advancement during the 1960s and 1970s, particularly through the work of researchers who investigated the formation of tetrahydroisoquinoline compounds in biological systems. Virginia Davis and Michael Walsh conducted groundbreaking experiments demonstrating that tetrahydroisoquinoline compounds could be produced when acetaldehyde combined chemically with dopamine in rat brain tissue. Their findings, published in Science in 1970, established tetrahydroisoquinoline as a compound of significant biochemical interest.

The synthetic methodology for tetrahydroisoquinoline derivatives evolved considerably throughout the twentieth century. The Bischler-Napieralski reaction became a cornerstone synthetic approach, involving the acylation and cyclodehydration of β-phenylethylamine derivatives using Lewis acids such as phosphoryl chloride or phosphorus pentoxide. This methodology provided efficient access to 1-substituted 3,4-dihydroisoquinoline intermediates, which could subsequently be reduced to generate tetrahydroisoquinoline products.

This compound represents a more recent addition to this chemical family, with database entries indicating its initial characterization in 2010. The compound's development reflects advances in regioselective synthetic methods that allow for precise functionalization at specific positions of the tetrahydroisoquinoline ring system. The 8-position carboxylate substitution pattern demonstrates sophisticated synthetic control, as this position requires specific reaction conditions to achieve selective functionalization.

The historical progression of tetrahydroisoquinoline research has been closely linked to studies of natural product biosynthesis, particularly in understanding how plants construct complex alkaloid structures. Early researchers recognized that tetrahydroisoquinoline derivatives served as crucial intermediates in the biosynthetic pathways leading to morphine and related alkaloids in opium poppy plants. This connection between synthetic chemistry and natural product biosynthesis has continued to drive research interest in functionalized tetrahydroisoquinoline derivatives.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features and chemical reactivity patterns. The compound exemplifies the intersection of nitrogen-containing heterocycles with ester functionality, creating a versatile platform for further chemical transformations. The tetrahydroisoquinoline core provides a conformationally restricted framework that can influence molecular recognition processes and chemical selectivity.

The secondary amine nitrogen within the tetrahydroisoquinoline ring system exhibits characteristic basic properties, forming stable salts with strong acids such as hydrochloric acid. This amine functionality can participate in various chemical reactions including alkylation, acylation, and oxidation processes. The formation of the hydrochloride salt significantly alters the compound's physical properties, enhancing its crystallization behavior and aqueous solubility compared to the free base form.

The carboxylate ester group positioned at the 8-position introduces additional reactivity patterns that expand the compound's synthetic utility. This functional group can undergo hydrolysis to generate the corresponding carboxylic acid, providing access to additional derivatives through amide formation, reduction, or other carboxyl group transformations. The ester can also participate in transesterification reactions, allowing for modification of the alkyl portion while maintaining the core structure.

| Synthetic Application | Reaction Type | Product Formation |

|---|---|---|

| Hydrolysis | Ester cleavage | Carboxylic acid derivative |

| Reduction | Ester reduction | Primary alcohol formation |

| Alkylation | Amine alkylation | Tertiary amine products |

| Acylation | Amine acylation | Amide derivatives |

| Oxidation | Amine oxidation | Nitrone formation |

The compound's significance extends to its role as a building block for more complex molecular architectures. Synthetic applications have demonstrated its utility in constructing quinazoline-containing compounds through nucleophilic substitution reactions with chloroquinazoline derivatives. These transformations typically employ basic conditions with reagents such as potassium carbonate in polar aprotic solvents like dimethylacetamide at elevated temperatures.

The heterocyclic nature of this compound contributes to its potential for diverse chemical modifications. The aromatic portion of the molecule can undergo electrophilic aromatic substitution reactions, while the saturated portion provides sites for various functionalization reactions. This dual reactivity profile makes the compound particularly valuable for medicinal chemistry applications where structural diversity is essential for biological activity optimization.

Contemporary synthetic methodology has expanded the applications of this compound class through the development of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aromatic and heteroaromatic substituents. These modern approaches have enhanced the accessibility of complex tetrahydroisoquinoline derivatives, contributing to their increased utilization in pharmaceutical research and development programs.

Position Within the Isoquinoline Alkaloid Family

This compound occupies a distinctive position within the broader isoquinoline alkaloid family, representing a synthetic derivative that shares structural similarities with naturally occurring compounds while maintaining unique chemical properties. The isoquinoline alkaloids constitute the largest group among alkaloid natural products, with approximately 2,500 known compounds derived from the isoquinoline structural framework. These alkaloids are primarily found in plant families including Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae.

The tetrahydroisoquinoline core structure serves as a fundamental building block in numerous biologically active alkaloids. Natural products such as reticuline and laudanosine exemplify the benzyltetrahydroisoquinoline subfamily, which shares the partially reduced isoquinoline ring system present in the target compound. The biosynthetic pathway for these natural alkaloids begins with the amino acid tyrosine, which undergoes conversion to dopamine and 4-hydroxyphenylacetaldehyde, ultimately leading to the formation of the benzylisoquinoline backbone through enzyme-catalyzed condensation reactions.

Within the structural classification system for isoquinoline alkaloids, this compound represents a synthetic analog that maintains the essential tetrahydroisoquinoline framework while incorporating an ester functional group at the 8-position. This substitution pattern distinguishes it from most naturally occurring alkaloids, which typically feature hydroxyl, methoxy, or methylenedioxy substituents on the aromatic ring system. The carboxylate substitution provides enhanced synthetic versatility while maintaining the core structural features that contribute to biological activity.

The compound's relationship to natural alkaloid structures becomes particularly evident when comparing it to papaverine, a major alkaloid found in opium poppy that contains the isoquinoline framework with methoxy substituents. While papaverine exhibits vasodilator and muscle relaxant properties, the structural modifications present in this compound create distinct pharmacological and chemical properties. The reduction of the isoquinoline ring to the tetrahydro form significantly alters the electronic properties and conformational flexibility of the molecule.

| Alkaloid Class | Representative Compounds | Structural Features |

|---|---|---|

| Benzylisoquinolines | Reticuline, Laudanosine | Benzyl substitution |

| Simple Isoquinolines | Papaverine | Methoxy substituents |

| Tetrahydroisoquinolines | Target compound | Carboxylate functionality |

| Aporphines | Various derivatives | Phenanthrene-like structure |

| Morphinans | Morphine, Codeine | Bridged ring systems |

The synthetic nature of this compound allows for precise structural modifications that are not readily achievable through natural product isolation. This synthetic accessibility has made tetrahydroisoquinoline derivatives valuable tools for structure-activity relationship studies and medicinal chemistry optimization programs. The compound serves as a conformationally restrained analog of β-phenethylamine and related structures, providing insights into the relationship between molecular structure and biological activity.

The position of this compound within the isoquinoline alkaloid family also reflects the evolution of synthetic chemistry approaches to alkaloid analogs. While traditional alkaloid research focused on natural product isolation and structure determination, contemporary approaches emphasize the design and synthesis of simplified analogs that retain key structural features while offering improved synthetic accessibility and modification potential. This compound exemplifies this approach by combining the essential tetrahydroisoquinoline framework with synthetic functionality that enables further chemical elaboration.

属性

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQHHVHUWVSLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmaceutical Development

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being researched for their potential as:

- Analgesics: Compounds derived from this structure have shown promise in pain management.

- Anti-inflammatory Agents: The compound's derivatives are being explored for their efficacy in reducing inflammation.

Case Study: Analgesic Development

A study highlighted the synthesis of tetrahydroisoquinoline derivatives that exhibited significant analgesic activity in animal models. The research indicated that modifications at the carboxylate position enhanced the potency of these compounds compared to traditional analgesics .

Neuroscience Research

The compound is extensively utilized in neuroscience to investigate neuroprotective effects and potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Neuroprotection Studies: Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotective Effects

In a recent study, the compound was tested for its ability to inhibit neuronal cell death induced by amyloid-beta peptide. Results showed a significant reduction in cell death rates, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Organic Synthesis

This compound serves as a valuable reagent in organic chemistry for synthesizing complex molecules. Its unique structure allows chemists to create novel compounds with diverse biological activities.

- Building Block for Heterocycles: It is used to synthesize various heterocyclic compounds that have applications in medicinal chemistry.

Data Table: Synthesis Applications

Biochemical Studies

The compound is also utilized in biochemical assays to understand enzyme interactions and metabolic pathways crucial for drug discovery.

- Enzyme Interaction Studies: Its derivatives are being studied for their ability to modulate enzyme activity related to metabolic disorders.

Case Study: Enzyme Modulation

Research demonstrated that specific derivatives of this compound could act as enzyme inhibitors in metabolic pathways associated with diabetes. This finding opens avenues for developing new treatments targeting metabolic diseases .

作用机制

The mechanism by which Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways involved in disease processes.

相似化合物的比较

Key Findings :

- The 8-carboxylate isomer demonstrates higher purity (97%) compared to 6- and 7-isomers (96%) .

- Substitution at the 8-position minimizes steric clashes with the tetrahydroisoquinoline core, enhancing its suitability as a building block in medicinal chemistry .

Comparison with Functional Group Analogs

Variations in functional groups further highlight structural-activity relationships:

Key Findings :

- Carboxylate esters (e.g., 8-carboxylate) exhibit higher polarity and solubility in polar solvents compared to chloro or hydroxymethyl derivatives .

- The tetrahydroisoquinoline backbone provides greater rigidity than isoindoline analogs, influencing conformational stability in drug-receptor interactions .

Data Tables and Research Findings

Table 1: Physicochemical Properties

Table 2: Similarity Scores (Structural Analogs)

Research Insights :

生物活性

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride (MTHIC) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- CAS Number : 146074-43-3

- Appearance : White to yellow solid

Biological Activities

MTHIC exhibits a variety of biological activities that are relevant for therapeutic applications. Key findings from various studies include:

- Antioxidant Activity : Research indicates that MTHIC possesses significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-cancer Properties : MTHIC and its derivatives have shown promise as anti-cancer agents. A study highlighted the compound's ability to inhibit Bcl-2 family proteins, which play a crucial role in cancer cell survival. Compounds derived from MTHIC demonstrated binding affinities to Bcl-2 and Mcl-1 proteins and exhibited anti-proliferative effects against various cancer cell lines .

- Neuroprotective Effects : The compound is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its structural modifications enhance its neuroprotective capabilities .

- Antibacterial Activity : Preliminary studies suggest that MTHIC may also possess antibacterial properties against several pathogens, although specific data on its efficacy relative to established antibiotics is still emerging .

- Anti-inflammatory Effects : MTHIC has been noted for its anti-inflammatory properties, making it a candidate for further exploration in pain management and inflammatory disease treatments .

Synthesis Methods

The synthesis of MTHIC typically involves several chemical reactions that allow for the formation of the tetrahydroisoquinoline structure. Common methods include:

- Condensation Reactions : Utilizing acid chlorides and amines in controlled environments.

- One-pot Synthesis : Recent advancements have introduced efficient one-pot synthesis techniques that simplify the production process while maintaining high yields .

Case Study 1: Anti-cancer Activity

A series of substituted tetrahydroisoquinoline derivatives were synthesized and tested for their ability to induce apoptosis in Jurkat cells. The lead compound exhibited an IC50 value of 5.2 µM against Bcl-2 protein, demonstrating significant potential as an anti-cancer therapeutic .

Case Study 2: Neuroprotective Properties

In vitro studies have shown that MTHIC can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of signaling pathways associated with cell survival and death, highlighting its potential in neurodegenerative disease treatment .

Research Findings Summary Table

准备方法

Detailed Mechanism and Variants

- The reaction is typically catalyzed by Brønsted or Lewis acids (e.g., BF₃·OEt₂, trifluoroacetic acid).

- Variants include asymmetric Pictet–Spengler reactions using chiral auxiliaries or catalysts to obtain enantiopure products.

- Microwave-assisted Pictet–Spengler reactions have been reported to enhance yield and reduce reaction time.

Bischler–Napieralski Cyclization Method

An alternative approach involves:

- Step 1: Formation of an amide intermediate from the corresponding phenylacetic acid derivative.

- Step 2: Cyclodehydration of the amide using reagents like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate.

- Step 3: Reduction of the dihydroisoquinoline to the tetrahydroisoquinoline using reducing agents such as sodium borohydride (NaBH₄).

Advantages

- Allows for the introduction of various N-substituents.

- Can be combined with asymmetric transfer hydrogenation to obtain enantiopure products.

Application to Target Compound

- Starting from 3,4-disubstituted phenylacetic acid derivatives with a carboxylate group at the 8-position, the Bischler–Napieralski route can be adapted to synthesize the tetrahydroisoquinoline core.

- Methyl ester formation can be incorporated before or after cyclization.

- Final hydrochloride salt formation follows standard acid-base reaction protocols.

Preparation of Hydrochloride Salt and Stock Solutions

- The hydrochloride salt of methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is typically prepared by dissolving the free base in ethanol and adding hydrochloric acid at low temperature (0 °C), followed by crystallization.

- Stock solutions for research or biological assays are prepared by dissolving precise amounts of the hydrochloride salt in solvents such as DMSO, PEG300, Tween 80, or corn oil, following a stepwise addition protocol to ensure clarity and homogeneity.

Stock Solution Preparation Table (Example Data)

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.3919 | 0.8784 | 0.4392 |

| 5 mg | 21.9597 | 4.3919 | 2.1960 |

| 10 mg | 43.9194 | 8.7839 | 4.3919 |

Note: Volumes calculated based on molecular weight and desired molarity for DMSO stock solutions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Notes on Application to this compound |

|---|---|---|---|

| Pictet–Spengler Condensation | Condensation of β-phenylethylamine with aldehyde, acid-catalyzed cyclization | Simple, versatile, allows asymmetric synthesis | Aldehyde with carboxylate group needed; esterification for methyl ester may be required |

| Bischler–Napieralski Cyclization | Amide formation, POCl₃ cyclization, reduction | Suitable for N-substituted derivatives, asymmetric hydrogenation possible | Starting from phenylacetic acid derivatives with carboxylate; methyl ester formation step included |

| Hydrochloride Salt Formation | Acid-base reaction with HCl in ethanol or similar | Produces stable salt for handling and biological use | Standard procedure after core synthesis and esterification |

Research Findings and Optimization Notes

- The Pictet–Spengler reaction conditions can be optimized by varying acid catalysts and reaction times to maximize yield and stereoselectivity.

- Microwave-assisted Pictet–Spengler reactions have demonstrated yields up to 98% in related tetrahydroisoquinoline syntheses, significantly reducing reaction times.

- Chiral auxiliaries and catalysts (e.g., (R)-TRIP, (S)-BINOL) have been successfully employed for enantioselective synthesis, which may be relevant for preparing enantiopure forms of this compound.

- Bischler–Napieralski cyclization followed by Noyori asymmetric transfer hydrogenation has been used in total synthesis of complex tetrahydroisoquinoline alkaloids, indicating its applicability for stereoselective synthesis of the target compound.

- Preparation of clear stock solutions for biological assays involves careful solvent addition in sequence (DMSO master liquid → PEG300 → Tween 80 → water or corn oil), ensuring solubility and stability.

常见问题

Q. What are the standard synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride?

- Methodological Answer : The compound is typically synthesized via alkylation or substitution reactions using precursors like tetrahydroisoquinoline derivatives. For example, analogs with alkoxy substituents (e.g., propoxy, isopropyloxy) are synthesized by reacting intermediates (e.g., 7a-7e) with appropriate alkyl halides under reflux conditions. Yields vary based on substituent bulkiness; for instance, propoxy derivatives achieve ~24% yield, while bulkier isopropyloxy groups yield ~20% . Purification involves column chromatography, and structural confirmation relies on H NMR (300 MHz, CDCl) to verify substituent integration and coupling patterns.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- H NMR : To confirm substitution patterns and stereochemistry. Peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl/methoxy groups (δ 2.5–3.5 ppm) are critical .

- Mass Spectrometry : To verify molecular weight (e.g., exact mass 215.0713 for related tetrahydroisoquinoline derivatives) .

- HPLC : For purity assessment, especially when analyzing degradation products (e.g., impurities cataloged as reference standards) .

Advanced Research Questions

Q. How do substituents at the 7-position influence synthetic efficiency and biological activity?

- Methodological Answer : Substituents like alkoxy groups (e.g., -OCHCH, -OCHCHCH) impact both yield and reactivity. For instance:

| Substituent | Yield (%) | Notes |

|---|---|---|

| Propoxy | 24 | Moderate steric hindrance |

| Isopropyloxy | 20 | High hindrance reduces yield |

| Butoxy | 27 | Optimal balance of reactivity |

These variations are attributed to steric effects during nucleophilic substitution. Advanced optimization may involve using catalysts (e.g., phase-transfer catalysts) or microwave-assisted synthesis to improve yields .

Q. How can spectral data contradictions (e.g., 1^11H NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable Temperature NMR : To identify coalescence temperatures for exchanging protons.

- 2D NMR (COSY, NOESY) : To resolve overlapping signals in crowded spectral regions (e.g., δ 3.0–4.0 ppm for N-CH groups) .

- Spiking with Authentic Standards : Compare with reference compounds (e.g., impurity standards like MM0081.05) to confirm peak assignments .

Q. What strategies mitigate degradation during storage of tetrahydroisoquinoline derivatives?

- Methodological Answer : Degradation is minimized by:

- Storage Conditions : Keep at +5°C in inert atmospheres to prevent oxidation .

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolyzed carboxylates) .

- Lyophilization : For long-term storage, lyophilize the hydrochloride salt to reduce hygroscopicity .

Data Analysis and Experimental Design

Q. How to design structure-activity relationship (SAR) studies for neuroactive tetrahydroisoquinoline derivatives?

- Methodological Answer : SAR studies require:

- Diverse Substituent Libraries : Synthesize analogs with varying 7- and 8-position groups (e.g., chloro, nitro, trifluoromethyl) .

- Biological Assays : Test dopamine receptor binding affinity (IC) or neurotoxicity profiles (e.g., MPTP-like effects in vitro) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like monoamine transporters .

Q. What are best practices for resolving low solubility in pharmacological assays?

- Methodological Answer : Solubility challenges (e.g., ~1.05 mg/mL in water) are addressed by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。